Product packaging for Epilancin 15X(Cat. No.:)

Epilancin 15X

Cat. No.: B1576708
Attention: For research use only. Not for human or veterinary use.
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Description

Epilancin 15X is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Gram+,

sequence

ASIVKTTIKASKKLCRGFTLTCGCHFTGKK

Origin of Product

United States

Overview of Ribosomally Synthesized and Post Translationally Modified Peptides Ripps

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast and diverse class of natural products. wikipedia.org Unlike non-ribosomal peptides, RiPPs are initially produced by the ribosome as a precursor peptide. mdpi.com This precursor peptide consists of a leader peptide and a core peptide. wikipedia.orgmdpi.com Following ribosomal synthesis, the core peptide undergoes a series of enzymatic modifications, known as post-translational modifications (PTMs). wikipedia.orgmdpi.com These modifications, which can include cyclization, dehydration, and methylation, are crucial for the final structure and biological activity of the RiPP. mdpi.commdpi.com The leader peptide guides these modifications and is typically cleaved off to release the mature, active peptide. asm.orgfrontiersin.org The genetic blueprint for the precursor peptide and the modifying enzymes are usually located together in a biosynthetic gene cluster. core.ac.uk This direct link between the gene and the final product makes RiPPs attractive targets for genome mining and bioengineering efforts. wikipedia.orgrsc.org

Classification and Biological Significance of Lanthipeptides

Lanthipeptides are a major subclass of RiPPs characterized by the presence of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) thioether cross-links. frontiersin.orgcore.ac.uk These cross-links are formed through the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) respectively, followed by the intramolecular Michael-type addition of cysteine residues. rsc.orgacs.org Lanthipeptides are categorized into four main classes (Class I, II, III, and IV) based on the enzymes responsible for their biosynthesis. rsc.orgnih.govpnas.org

Lanthipeptides that exhibit antimicrobial properties are termed lantibiotics. asm.orgcore.ac.uk Many lantibiotics, such as the well-known food preservative nisin, are active against a range of pathogenic bacteria. asm.orgacs.org Their modes of action often involve inhibiting cell wall synthesis and/or forming pores in the bacterial membrane. rsc.orgacs.org Beyond their antibacterial effects, lanthipeptides have been shown to possess a wide array of biological activities, including antifungal, antiviral, and antiallodynic (pain-relieving) properties. asm.orgcore.ac.uk This functional diversity makes them a promising area of research for the development of new therapeutic agents. core.ac.ukrsc.org

Historical Context of Epilancin Discovery

The epilancin family of lanthipeptides are produced by strains of Staphylococcus epidermidis. illinois.edurcsb.org Epilancin K7 was one of the earlier identified members of this family. rcsb.org Epilancin 15X was later isolated from a clinical strain of Staphylococcus epidermidis 15X154. rcsb.orgfrontiersin.org The discovery of this compound was significant due to its potent antimicrobial activity, particularly against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). frontiersin.orgnih.gov The primary structure and three-dimensional conformation of this compound were elucidated using high-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry. rcsb.orgresearchgate.net These studies revealed a complex structure containing multiple post-translational modifications. rcsb.org

Current Research Landscape of Epilancin 15x

Identification from Producer Organisms

The initial and critical step in the study of any natural product is the identification of its biological source. For this compound, this source is a specific strain of bacteria commonly found on human skin.

This compound is produced by the clinical isolate Staphylococcus epidermidis 15X154. researchgate.netfrontiersin.orgnih.govacs.org This bacterium is a common member of the human skin and mucosal microbiota. frontiersin.org The identification of S. epidermidis 15X154 as the producer organism was a crucial first step that enabled further investigation into the biosynthesis and isolation of this compound. nih.gov The biosynthetic gene cluster responsible for the production of this compound in this organism has been identified and sequenced. nih.govresearchgate.netrsc.org This genetic information provided the basis for understanding how the peptide is constructed within the bacterial cell.

The discovery of this compound from S. epidermidis 15X154 adds to the growing list of bacteriocins, which are antimicrobial peptides produced by bacteria, originating from staphylococcal species. researchgate.net Staphylococcus epidermidis, in particular, is known to produce a variety of lantibiotics, including Pep5, epidermin, epicidin 280, and epilancin K7. researchgate.net

Chromatographic Purification Techniques

Following the identification of the producer organism, the next challenge is to isolate the compound of interest from the complex mixture of molecules produced by the bacteria. Chromatographic techniques are indispensable for this purpose, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has proven to be a key method for the purification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and purification of compounds based on their hydrophobicity. renyi.hunih.govnih.gov In this method, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Molecules are separated based on their differential partitioning between the stationary and mobile phases.

RP-HPLC was a crucial final step in the purification of this compound. scispace.com The process involves applying the crude extract containing the lantibiotic to an RP-HPLC column. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is then used to elute the bound molecules. renyi.hu Because of its hydrophobic nature, this compound binds to the column's stationary phase and is then selectively eluted as the concentration of the organic solvent increases. This technique allows for the separation of this compound from other peptides and impurities, resulting in a highly purified sample. renyi.hunih.gov The purity of the final product can be monitored, making HPLC a preferred method for obtaining high-purity compounds for structural elucidation and biological assays. eurogentec.com

The successful application of RP-HPLC has been fundamental in obtaining pure this compound, which was essential for its detailed structural characterization by methods such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry. nih.gov

Research Findings

The isolation and purification of this compound have enabled detailed structural and functional studies.

Table 1: Key Characteristics of this compound

Characteristic Description Reference
Producer Organism Staphylococcus epidermidis 15X154 researchgate.netfrontiersin.orgnih.govacs.org
Molecular Weight 3172.75 Da researchgate.net
Amino Acid Residues 31 researchgate.net
Modified Residues 10 (including 3 lanthionine rings) researchgate.netnih.gov

| N-terminal Moiety | Hydroxy-propionyl group (lactate) | researchgate.netnih.govnih.gov |

Table 2: Purification Methodologies

Technique Principle Application in this compound Isolation Reference
Solid Phase Extraction Separation based on physical and chemical properties of the analyte and the solid phase. Initial purification of peptides from culture. nih.gov

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Final purification step to achieve high purity. | scispace.com |

Primary Structure Elucidation

The determination of the primary structure of this compound involved decoding its amino acid sequence and identifying the numerous modifications that deviate from the standard 20 proteinogenic amino acids.

The journey to defining the primary structure of this compound began with the identification of its biosynthetic gene cluster, which contains the precursor peptide gene, elxA. nih.gov This gene encodes a 55-amino-acid precursor protein, comprising a 24-residue N-terminal leader peptide and a 31-residue C-terminal core peptide. nih.govuniprot.org The leader peptide is later removed during maturation. frontiersin.orgnih.gov

Analysis of the elxA gene provided the initial sequence of the core peptide. However, the final mature this compound is heavily modified. The definitive amino acid sequence and the nature of its modifications were confirmed using techniques such as tandem mass spectrometry (MS/MS) and high-resolution nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov The mature peptide contains a collection of unusual and modified amino acids that are hallmarks of the lantibiotic class. nih.gov

The table below details the amino acid sequence of the mature this compound core peptide, highlighting the residues that undergo post-translational modification.

Table 1: Amino Acid Sequence and Modifications of Mature this compound

Position Precursor Amino Acid Mature Residue/Modification
1 Ser 2-Hydroxypropionyl (Lactate)
2 Ala Ala
3 Ser 2,3-Dehydroalanine (Dha)
4 Val Val
5 Val Val
6 Lys Lys
7 Thr (Z)-2,3-Dehydrobutyrine (Dhb)
8 Thr (Z)-2,3-Dehydrobutyrine (Dhb)
9 Ile Ile
10 Lys Lys
11 Ala Ala
12 Ser Ala (part of Lan bridge)
13 Lys Lys
14 Lys Lys
15 Cys Ala (part of Lan bridge)
16 Leu Leu
17 Cys Ala (part of MeLan bridge)
18 Lys Lys
19 Gly Gly
20 Thr Abu (part of MeLan bridge)
21 Leu Leu
22 Thr Abu (part of MeLan bridge)
23 Cys Ala (part of MeLan bridge)
24 Gly Gly
25 Cys Ala (part of MeLan bridge)
26 Asn Asn
27 Ile Ile
28 Thr (Z)-2,3-Dehydrobutyrine (Dhb)
29 Gly Gly
30 Lys Lys
31 Lys Lys

Note: The sequence is derived from genetic and spectroscopic data. Abu represents α-aminobutyric acid, formed from threonine before cyclization.

Post-Translational Modifications and Cross-Linking

The defining characteristics of this compound arise from a series of complex enzymatic transformations that modify its primary structure. These modifications include the formation of thioether cross-links, dehydrated amino acids, and a unique N-terminal cap.

This compound contains three intramolecular thioether cross-links, which create its characteristic ring structures. researchgate.netnih.gov These rings are crucial for its conformational stability and biological function. The molecule possesses one lanthionine (Lan) bridge and two methyllanthionine (MeLan) bridges. frontiersin.orgnih.gov

These cross-links are formed in a two-step process. First, specific serine and threonine residues are dehydrated by the enzyme ElxB. frontiersin.orgnih.gov Subsequently, the cyclase enzyme ElxC catalyzes the intramolecular Michael-type addition of cysteine thiol groups to the resulting dehydroalanine (B155165) and dehydrobutyrine residues, forming the stable thioether linkages. frontiersin.orgnih.gov The two MeLan rings at the C-terminus of the polypeptide are notably intertwined. frontiersin.org

The specific ring structures are as follows:

Ring A (Lanthionine): A thioether bridge connects the precursor Serine at position 12 and the Cysteine at position 15.

Ring B (Methyllanthionine): A thioether bridge connects the precursor Threonine at position 20 and the Cysteine at position 23. wipo.int

Ring C (Methyllanthionine): A thioether bridge connects the precursor Threonine at position 22 and the Cysteine at position 25. wipo.int

In addition to the serine and threonine residues that participate in ring formation, others are dehydrated and remain as unsaturated amino acids in the final structure. This compound contains one 2,3-dehydroalanine (Dha) and three (Z)-2,3-dehydrobutyrine (Dhb) residues. nih.gov These residues are formed by the dehydratase ElxB. frontiersin.orgacs.org The planarity of these unsaturated residues can induce specific conformational constraints on the peptide backbone. researchgate.netacs.org Structure-activity relationship studies have shown that these dehydroamino acids are important for the bioactivity of this compound. frontiersin.org

The locations of these residues are:

Dha at position 3. researchgate.net

Dhb at positions 7, 8, and 28. researchgate.net

One of the most unusual features of this compound is its N-terminus, which is capped with a 2-hydroxypropionyl group, also known as lactate (B86563). frontiersin.orgresearchgate.netnih.gov This modification is the result of a multi-step enzymatic cascade. nih.gov

The biosynthetic pathway begins with the precursor peptide, ElxA, which has a serine residue at the first position of its core sequence. nih.gov

Dehydration: The dehydratase enzyme, ElxB, removes a water molecule from the N-terminal serine residue, converting it to dehydroalanine (Dha). frontiersin.orgnih.govresearchgate.net

Proteolysis: The protease, ElxP, cleaves off the 24-amino-acid leader peptide. frontiersin.orgacs.org This cleavage exposes the newly formed Dha at the N-terminus. acs.org

Hydrolysis: The exposed N-terminal Dha is unstable and spontaneously hydrolyzes, converting the enamine to a pyruvyl group. frontiersin.orgacs.org

Reduction: Finally, an NADPH-dependent oxidoreductase, ElxO, reduces the ketone of the pyruvyl group to a hydroxyl group, forming the stable D-lactate moiety at the N-terminus of the mature peptide. frontiersin.orguniprot.orgnih.gov

This N-terminal lactate group has been shown to confer stability against degradation by aminopeptidases. nih.gov

Dehydroamino Acid Residues: 2,3-Dehydroalanine (Dha) and (Z)-2,3-Dehydrobutyrine (Dhb)

Advanced Spectroscopic and Analytical Techniques for Structural Assignment

The complete structural elucidation of a complex molecule like this compound, with its numerous non-standard residues and intricate ring topology, required the application of sophisticated analytical methods. The primary techniques employed were high-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): This technique was crucial for determining the molecular weight of the peptide (3172.75 Da) and for sequencing the core peptide. researchgate.net Fragmentation analysis helped to pinpoint the locations of the dehydrated residues and provided initial evidence for the thioether cross-links.

The combination of these powerful techniques provided the detailed and unambiguous structural characterization of this compound, laying the groundwork for understanding its mechanism of action.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy has been a cornerstone in determining the three-dimensional structure of this compound. researchgate.netnih.gov This powerful technique allows for the detailed analysis of the spatial arrangement of atoms within the molecule. Through a series of NMR experiments, including two-dimensional and three-dimensional analyses, researchers have been able to map the intricate network of covalent bonds and through-space interactions. researchgate.net

Key findings from NMR studies have revealed the presence of several post-translationally modified amino acids and the distinct ring topology of the peptide. researchgate.netnih.gov Specifically, NMR data confirmed the existence of three thioether rings, which are characteristic of lantibiotics. researchgate.netcpu-bioinfor.org These rings, designated A, B, and C, are formed by the intramolecular cross-linking of cysteine residues with dehydrated serine or threonine residues. nih.govfrontiersin.org The precise connectivities and stereochemistry of these lanthionine and methyllanthionine bridges were established through detailed analysis of NMR spectra. researchgate.netnih.gov Furthermore, NMR studies were instrumental in identifying the unusual N-terminal 2-hydroxypropionyl group, a lactate moiety. researchgate.netnih.gov

The comprehensive dataset obtained from high-resolution NMR spectroscopy provided the foundational information for calculating the tertiary structure of this compound, offering a detailed molecular model of this complex antimicrobial peptide. nih.govebi.ac.uk

Tandem Mass Spectrometry (MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Complementing the insights from NMR, mass spectrometry techniques have been indispensable for the primary structure determination and verification of post-translational modifications in this compound. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) has been employed to sequence the peptide and pinpoint the locations of modified residues. asm.orgpnas.orgresearchgate.net By fragmenting the parent ion and analyzing the resulting daughter ions, researchers could confirm the amino acid sequence and the nature of the modifications. pnas.orgresearchgate.net This method was crucial in verifying the presence of dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, which are precursors to the lanthionine rings. nih.gov MS/MS analysis also played a role in characterizing the N-terminal lactate group. nih.gov

The combination of these mass spectrometry techniques provided unambiguous evidence for the primary structure and the extensive post-translational modifications of this compound, corroborating the findings from NMR spectroscopy. researchgate.netnih.gov

Table 1: Key Structural Features of this compound Determined by Spectroscopic Methods

Feature Analytical Technique(s) Finding
Primary Structure Tandem Mass Spectrometry (MS/MS) Confirmed the 31-amino acid sequence. researchgate.net
Molecular Mass MALDI-TOF MS Determined to be 3172.75 Da. researchgate.net
Post-Translational Modifications NMR, MS/MS, MALDI-TOF MS Identified ten modified amino acids, including a 2-hydroxypropionyl N-terminus, one lanthionine, and two methyllanthionine bridges. researchgate.netnih.gov
Thioether Rings High-Resolution NMR Elucidated the presence and connectivity of three lanthionine ring structures. researchgate.netnih.gov

| Three-Dimensional Structure | High-Resolution NMR | Provided the data for calculating the tertiary structure of the molecule. nih.govebi.ac.uk |

Conformational Analysis and Tertiary Structure Considerations

The elucidation of the primary and three-dimensional structures of this compound has provided significant insights into its conformational properties. researchgate.netnih.gov The peptide adopts a well-defined tertiary structure, largely dictated by the three intramolecular lanthionine rings. researchgate.netcpu-bioinfor.org These rings impose significant conformational constraints, leading to a compact and relatively rigid architecture.

The structure of this compound exhibits a close resemblance to that of another lantibiotic, Epilancin K7, particularly in its primary and tertiary structure, as well as the distribution of positive charges. researchgate.netnih.gov This structural similarity suggests a common mode of action. nih.gov

A notable feature of this compound's tertiary structure is the similarity of its C-terminal rings (B and C) to the D and E rings of nisin, a well-studied lantibiotic known to form pores in bacterial membranes. nih.govcpu-bioinfor.org This structural parallel has led to the hypothesis that the C-terminal region of this compound is also involved in membrane interaction and potential pore formation. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Epilancin K7
Nisin
Lanthionine
Methyllanthionine
Dehydroalanine
Dehydrobutyrine
Cysteine
Serine

Identification and Characterization of the this compound Biosynthetic Gene Cluster (elxABCOP)

The genetic blueprint for this compound biosynthesis is located in a dedicated gene cluster, identified as elxABCOP, found in Staphylococcus epidermidis 15X154. nih.govresearchgate.netresearchgate.net This cluster was identified by creating a fosmid library of the producer strain's genomic DNA and screening it using PCR with degenerate primers designed based on the known amino acid sequence of this compound and conserved sequences of lanthionine cyclase enzymes. nih.gov The organization of this cluster shows similarities to those of other lantibiotics like Pep5 and epicidin 280. nih.gov

The elx gene cluster is approximately 9.2-kbp and contains genes encoding the precursor peptide (ElxA), the modification enzymes (ElxB, ElxC, ElxO), a protease (ElxP), a transporter (ElxT), and putative immunity proteins (ElxI1, ElxI2, ElxI3). nih.govnih.gov The core biosynthetic genes essential for the characteristic lanthipeptide structure are elxA, elxB, elxC, and elxP. nih.govresearchgate.netresearchgate.netfrontiersin.org

The precursor peptide, ElxA, consists of a 24-amino acid N-terminal leader peptide and a 31-amino acid C-terminal core peptide. nih.gov The leader peptide contains a conserved F-(N/D)-L-(N/D/E) motif and a proline residue at the -2 position, which are characteristic features of class I lantibiotics. nih.gov

Table 1: Genes in the this compound Biosynthetic Gene Cluster and Their Functions

GeneEncoded ProteinFunction
elxAElxAPrecursor peptide containing an N-terminal leader and a C-terminal core peptide. nih.gov
elxBElxBDehydratase that converts serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb). researchgate.netnih.gov
elxCElxCCyclase that catalyzes the formation of thioether lanthionine (Lan) and methyllanthionine (MeLan) rings. researchgate.netnih.gov
elxOElxONADPH-dependent oxidoreductase that reduces the N-terminal pyruvyl group to lactate. nih.govresearchgate.net
elxPElxPSubtilisin-like serine protease that removes the leader peptide from the modified core peptide. nih.govacs.org

Enzymology of Post-Translational Modification

The transformation of the linear ElxA precursor peptide into the mature, cyclic this compound is accomplished through the sequential action of three key enzymes: a dehydratase (ElxB), a cyclase (ElxC), and a protease (ElxP).

Dehydratase Activity of ElxB (Serine/Threonine Dehydration)

The initial post-translational modification is catalyzed by the glutamyl-tRNA dependent dehydratase, ElxB. researchgate.netnih.gov This enzyme is responsible for the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide region of ElxA. researchgate.netresearchgate.netnih.gov This enzymatic reaction eliminates a water molecule from these amino acids, converting them into the unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netnih.gov The formation of these dehydroamino acids is a prerequisite for the subsequent cyclization step. nih.gov In the case of this compound, a serine residue at the first position of the core peptide is dehydrated by ElxB, which is a crucial step for the eventual formation of the N-terminal lactate group. nih.govresearchgate.net

Cyclase Activity of ElxC (Thioether Ring Formation)

Following dehydration, the cyclase ElxC catalyzes the formation of the characteristic thioether cross-links of lanthipeptides. researchgate.netfrontiersin.orgnih.gov This enzyme facilitates an intramolecular Michael-type addition reaction, where the thiol groups of cysteine residues within the core peptide attack the newly formed dehydroamino acids. acs.org When a cysteine attacks a dehydroalanine, a lanthionine (Lan) bridge is formed. When it attacks a dehydrobutyrine, a methyllanthionine (MeLan) bridge is created. researchgate.netacs.org These thioether rings introduce the rigid, polycyclic structure that is essential for the biological activity of this compound. researchgate.net

Proteolytic Processing by ElxP (Leader Peptide Removal)

The final step in the maturation of the core structure is the proteolytic removal of the N-terminal leader peptide, a reaction catalyzed by the subtilisin-like serine protease, ElxP. nih.govacs.orgnih.gov Unlike many other lantibiotic proteases that function extracellularly, ElxP is believed to be located in the cytoplasm, suggesting that leader peptide removal occurs before the peptide is transported out of the cell. nih.gov This cleavage is essential for the activation of the lantibiotic. acs.orggoogle.com

ElxP exhibits a high degree of substrate specificity. Through bioinformatic, kinetic, and mass spectrometric analyses, it has been determined that ElxP recognizes a specific stretch of amino acids, DLNPQS, located near the cleavage site at the C-terminus of the ElxA leader peptide. acs.orgnih.govnih.govresearchgate.net This recognition motif is critical for the protease's function. When this motif was experimentally inserted into NisA, a non-cognate lanthipeptide precursor, ElxP was able to successfully cleave its leader peptide. acs.orgnih.govnih.gov While a conserved F-D/N-L-N/D motif is found in many class I lanthipeptide leader peptides and is important for recognition by modification enzymes, alanine (B10760859) scanning mutagenesis of this region in ElxA showed it was not critical for cleavage by ElxP. nih.gov This indicates that the primary determinants for ElxP specificity lie closer to the cleavage site. nih.gov Notably, ElxP can process the unmodified ElxA precursor peptide in vitro, demonstrating that the post-translational modifications such as dehydration and cyclization are not strictly required for enzyme recognition and cleavage. nih.govresearchgate.net

Table 2: ElxP Recognition Motif and Cleavage Site

FeatureSequence/PositionSignificance
Recognition Motif DLNPQSA conserved sequence near the C-terminus of the leader peptide essential for recognition by ElxP. acs.orgnih.govnih.gov
Cleavage Site Between the Gln (-1) and Ser (+1) residuesThe specific peptide bond hydrolyzed by ElxP to release the leader peptide from the core peptide. acs.org
Key Residues The E/D-L/V-x-x-Q-T1/S1 sequence motif provides the full recognition elements for ElxP. acs.orgHighlights the co-evolution of the precursor peptide (LanA) and the protease (LanP) for specific interaction. acs.orgnih.gov

The removal of the leader peptide by ElxP is a pivotal event in the biosynthesis of this compound. acs.orggoogle.com Failure to remove the leader peptide typically results in a biologically inactive product. acs.orggoogle.com For this compound, this cleavage has an additional critical function: it exposes the N-terminal dehydroalanine (Dha) residue on the core peptide. acs.orgnih.govnih.gov This newly exposed Dha is unstable and undergoes hydrolysis to form a pyruvyl group. nih.govacs.orgnih.gov This pyruvyl moiety is the substrate for the final tailoring enzyme, the oxidoreductase ElxO, which reduces it to the characteristic N-terminal D-lactate group of the mature this compound. nih.govacs.orgnih.gov Therefore, the proteolytic action of ElxP is not only crucial for activation but also initiates the final chemical modification that completes the synthesis of this unique lantibiotic.

Substrate Specificity and Recognition Motif of ElxP

Oxidoreductase Activity of ElxO (N-terminal Pyruvate (B1213749) Reduction to Lactate)

The final step in the maturation of this compound is the formation of an N-terminal lactate cap, a modification catalyzed by the NADPH-dependent oxidoreductase, ElxO. nih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov The process begins after the protease ElxP removes the leader peptide from the precursor, exposing an N-terminal dehydroalanine (Dha) residue. This Dha subsequently undergoes hydrolysis to form a pyruvyl group, which is the substrate for ElxO. nih.govnih.gov ElxO then stereospecifically reduces this N-terminal pyruvyl ketone to a D-lactate moiety, completing the biosynthesis of the mature peptide. nih.govacs.org

ElxO Reaction Mechanism and Substrate Specificity

The catalytic mechanism of ElxO has been proposed based on its crystal structure and mutagenesis studies. illinois.edu As a member of the SDR superfamily, its mechanism involves a conserved Ser-Tyr-Lys catalytic triad. nih.gov The reaction is initiated by the binding of the NADPH cofactor and the pyruvyl-peptide substrate. The hydroxyl groups of Ser139 and the protonated Tyr152 are believed to form hydrogen bonds with the carbonyl oxygen of the substrate's N-terminal pyruvyl group, polarizing it for reduction. nih.gov A nearby Lys156 residue lowers the pKa of Tyr152, facilitating its role as the catalytic acid. nih.gov Hydride is then transferred from the C4 of the NADPH nicotinamide (B372718) ring to the carbonyl carbon of the pyruvate, and the resulting alkoxide is protonated by Tyr152 to generate the final lactate-containing peptide. nih.gov

Studies on the substrate specificity of ElxO have revealed a degree of flexibility. The enzyme does not require the full-length, fully modified epilancin precursor for its activity. It has been shown to efficiently reduce a synthetic pentapeptide (Pyr-AAIVK) that mimics the N-terminus of the native substrate. acs.org This indicates that the complex lanthionine ring structures of the core peptide are not essential for ElxO recognition. acs.org Furthermore, ElxO can catalyze the reduction of other peptides containing N-terminal pyruvyl or even 2-oxobutyryl groups, suggesting its potential for use in bioengineering to confer proteolytic stability to other peptides. acs.orgillinois.edu

Table 1: Kinetic Parameters of ElxO with Various Substrates
Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Pyr-AAIVK0.14 ± 0.011.5 ± 0.293
Pyr-VGA0.12 ± 0.011.4 ± 0.286
Obu-AAIVK0.09 ± 0.012.1 ± 0.443
X-ray Crystal Structure Analysis of ElxO

The three-dimensional structure of ElxO has been determined by X-ray crystallography, providing significant insights into its function. nih.govacs.org The structure of wild-type ElxO bound to its cofactor NADPH was solved at a resolution of 1.90 Å, and an inactive Y152F variant was solved at 1.85 Å resolution. nih.govacs.orgacs.org

The analysis confirmed that ElxO adopts the classic "Rossmann-fold" characteristic of the SDR superfamily, which is essential for binding the NAD(P)H dinucleotide. nih.govacs.org The crystal structure revealed a groove on the enzyme's surface that is the putative binding site for the peptide portion of the substrate. nih.gov The detailed structural information, particularly of the active site with the bound cofactor, was instrumental in elucidating the proposed reaction mechanism and identifying the key catalytic residues (Ser139, Tyr152, and Lys156). nih.govillinois.edu The atomic coordinates for the wild-type and mutant ElxO structures have been deposited in the Protein Data Bank. acs.orgrcsb.org

Table 2: Crystallographic Data for ElxO
Parameterwt ElxO-NADPHElxO Y152F
PDB Code4QEC4QED
Resolution (Å)1.901.85
Space groupP2₁2₁2₁P2₁2₁2₁
R-work / R-free (%)16.1 / 19.618.5 / 22.1

Precursor Peptide Maturation Steps

The biosynthesis of mature this compound from its precursor peptide, ElxA, is a multi-step process orchestrated by a dedicated suite of enzymes encoded in the elx gene cluster. frontiersin.orgnih.gov

Precursor Synthesis : The linear precursor peptide, ElxA, which consists of a 24-amino-acid N-terminal leader region and a 31-amino-acid C-terminal core region, is synthesized by the ribosome. nih.govuniprot.org

Dehydration : The enzyme ElxB, a glutamyl-tRNA dependent dehydratase, catalyzes the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgnih.gov

Cyclization : The cyclase, ElxC, then catalyzes intramolecular Michael-type additions between the thiol groups of cysteine residues and the newly formed Dha/Dhb residues. frontiersin.orgnih.gov This creates the characteristic (methyl)lanthionine thioether cross-links.

Leader Peptide Cleavage : The subtilisin-like serine protease, ElxP, recognizes a specific motif at the C-terminus of the leader peptide and cleaves it off. nih.govacs.org This step exposes the first residue of the core peptide, which is a Dha. nih.gov

Hydrolysis : The newly exposed N-terminal Dha is unstable and spontaneously hydrolyzes to form an N-terminal pyruvyl group. nih.govuniprot.org

Reduction : In the final tailoring step, the oxidoreductase ElxO reduces the pyruvyl group to a D-lactate group, yielding the mature and fully active this compound. frontiersin.orgnih.gov

Table 3: Enzymes in this compound Maturation
EnzymeFunction
ElxAPrecursor Peptide
ElxBDehydratase (forms Dha/Dhb)
ElxCCyclase (forms Lan/MeLan rings)
ElxPProtease (removes leader peptide)
ElxOOxidoreductase (reduces pyruvate to lactate)

Comparison with Other Lanthipeptide Biosynthetic Systems

The biosynthetic pathway of this compound shares both commonalities and distinct differences with other lanthipeptide systems. As a class I lanthipeptide, its core maturation machinery, involving a dehydratase (LanB family) and a cyclase (LanC family), is a defining feature of this class. nih.gov However, the tailoring reactions, particularly the N-terminal modification, set it apart.

The formation of an N-terminal lactate is an uncommon modification. frontiersin.org A similar feature is found in epicidin 280 and epilancin K7, which also possess N-terminal lactate and whose gene clusters contain a homolog of ElxO. nih.gov In contrast, other lanthipeptides like Pep5 also have an N-terminal modification derived from a dehydro-residue, but it results in a 2-oxobutyryl group that is not subsequently reduced. acs.org

While the C-terminal ring system of this compound is structurally similar to that of the well-known lanthipeptide nisin, their modes of action differ. acs.orgnih.gov Nisin primarily functions by binding to Lipid II, a precursor in bacterial cell wall synthesis. frontiersin.org this compound, however, appears to disrupt the bacterial membrane in a Lipid II-independent manner, suggesting a different target or mechanism. acs.org The N-terminal lactate group itself is thought to play a minor role in antimicrobial potency but serves primarily to protect the peptide from degradation by aminopeptidases. nih.govacs.org

The evolution of these biosynthetic pathways shows remarkable modularity and divergence. acs.org For instance, the enzymes responsible for installing stereochemically distinct thioether rings can be recruited into different pathways, leading to structural diversity. acs.org Heterologous expression studies have demonstrated that the biosynthetic machinery of one lanthipeptide can sometimes process the precursor of another, as shown when the nisin modification enzymes were used to process the this compound precursor. rsc.org This highlights that while the enzymes are crucial, the sequence of the precursor peptide itself plays a significant role in guiding the final pattern of post-translational modifications. nih.gov

Molecular and Cellular Mechanism of Action

Impact on Bacterial Physiology

Epilancin 15X significantly affects the viability and metabolic processes of susceptible bacteria. nih.govnih.gov Its interaction with bacterial cells leads to a cascade of events that ultimately prove lethal.

This compound demonstrates potent bactericidal activity against a range of Gram-positive bacteria, including Staphylococcus carnosus and Bacillus subtilis. nih.govfrontiersin.org This killing effect is a direct consequence of its ability to compromise the integrity of the bacterial cell membrane. nih.govnih.gov Studies have shown that treatment with this compound leads to a rapid cessation of growth and a decrease in viable cell counts for these bacterial species. researchgate.net The bactericidal nature of this compound against S. carnosus and B. subtilis is linked to its capacity to induce membrane disruption. frontiersin.org While it is bactericidal against some species like Bacillus megaterium, it has been observed to be bacteriostatic against others such as Staphylococcus simulans and Micrococcus flavus. frontiersin.org

In addition to its direct membrane-damaging effects, this compound has been shown to negatively impact several key biosynthetic pathways within the bacterial cell. nih.govnih.gov Upon treatment with this compound, a decrease in fatty acid synthesis, DNA replication, RNA translation, and transcription has been observed. researchgate.netnih.gov However, it does not appear to affect cell wall biosynthesis. nih.govnih.gov

Table 1: Impact of this compound on Bacterial Strains

Bacterial Strain Effect Reference
Staphylococcus carnosus Bactericidal, Membrane Disruption nih.gov, frontiersin.org
Bacillus subtilis Bactericidal, Membrane Disruption nih.gov, frontiersin.org
Bacillus megaterium Bactericidal, Membrane Disruption frontiersin.org
Staphylococcus simulans Bacteriostatic frontiersin.org
Micrococcus flavus Bacteriostatic frontiersin.org

Interaction with Bacterial Membranes

The primary target of this compound is the bacterial cell membrane. Its chemical properties facilitate a strong interaction with the lipid bilayer, leading to a loss of essential cellular functions.

This compound effectively disrupts the bacterial membrane, causing it to become permeable to ions and small molecules that are normally excluded. nih.govnih.gov This is demonstrated by the uptake of dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.gov The ability of this compound to cause membrane disruption is a key factor in its bactericidal activity against susceptible strains like S. carnosus and B. subtilis. frontiersin.org The C-terminal ring structure of this compound, which is similar to that of the well-known pore-forming lantibiotic nisin, is believed to be involved in this membrane disruption process. frontiersin.orgacs.org

Fluorescently labeled this compound has been observed to localize on the surface of bacteria. nih.govresearchgate.net Microscopic imaging reveals a punctate pattern of the peptide on the bacterial cell surface, which is consistent with a mechanism that involves direct interaction with membrane components. frontiersin.org This localization to the bacterial surface is a prerequisite for its membrane-disrupting activities.

A significant aspect of this compound's mechanism is its independence from Lipid II as a primary binding target. nih.govnih.gov Many other lantibiotics, such as nisin, rely on binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, to anchor themselves to the membrane and initiate pore formation. frontiersin.orgillinois.edu However, this compound lacks the specific structural motifs, namely the A and B rings found in nisin, that are responsible for high-affinity Lipid II binding. frontiersin.org

Experiments have confirmed that this compound does not significantly interact with Lipid II. illinois.edu For instance, in Bacillus subtilis, a bacterium that signals the presence of Lipid II-interfering molecules, exposure to this compound did not trigger this response. illinois.edu Furthermore, studies using artificial vesicles containing Lipid II showed no enhanced pore formation by this compound, further supporting a Lipid II-independent mechanism. illinois.edu While some studies have suggested a possible interaction with Lipid II, the consensus is that it is not the primary mode of action. nih.gov

This compound's ability to disrupt membranes has been further investigated using model membrane systems called liposomes. nih.govresearchgate.net These studies have revealed that the peptide is particularly effective at causing leakage from liposomes that are composed of negatively charged lipids. nih.govresearchgate.net This suggests that the initial interaction of the positively charged this compound with the bacterial membrane is likely driven by electrostatic attraction to anionic lipid components. illinois.edu Liposome permeabilization assays have shown that the efficiency of disruption by this compound is dependent on the concentration of negatively charged lipids such as phosphatidylglycerol (POPG) and phosphatidylserine (B164497) (POPS). researchgate.net

Table 2: Lipids Tested in Liposome Permeabilization Assays with this compound

Lipid Charge Interaction with this compound Reference
Phosphatidylglycerol (POPG) Anionic Potent disruption researchgate.net
Phosphatidylserine (POPS) Anionic Potent disruption researchgate.net
Phosphatidylethanolamine (POPE) Zwitterionic Less potent disruption researchgate.net
S. aureus Lipoteichoic Acid (LTA) Anionic Potent disruption researchgate.net

Lipid II Independent Activity

Effects on Essential Cellular Processes

Research into the antimicrobial peptide this compound reveals a multi-faceted mechanism of action that disrupts several key intracellular processes in susceptible Gram-positive bacteria, while notably sparing others. researchgate.netnih.govnih.gov Unlike many other lantibiotics, its activity is not directed at the cell wall. eurekalert.orgillinois.edu

This compound treatment negatively impacts fatty acid synthesis in bacteria. researchgate.netnih.govfrontiersin.org Studies monitoring the incorporation of radiolabeled precursors in Staphylococcus carnosus have demonstrated a significant decrease in the synthesis of fatty acids upon exposure to the compound. researchgate.net In these assays, the incorporation of ¹⁴C-acetic acid into fatty acids was measured over time. The inhibitory effect of this compound on this pathway was observed, although it was not as potent as the positive control, isoniazid, a known inhibitor of mycolic acid synthesis. researchgate.net This disruption of fatty acid biosynthesis is a key component of its antimicrobial activity. eurekalert.org

The synthesis of proteins, a critical function for bacterial survival, is impeded by this compound through the disruption of RNA translation. researchgate.netnih.govfrontiersin.org Experiments tracking the incorporation of ¹⁴C-L-amino acids into proteins in S. carnosus showed a marked reduction after treatment with this compound. researchgate.net This indicates that the cellular machinery responsible for translating messenger RNA into proteins is a target of the peptide's activity. The effect is comparable to that of known translation inhibitors like chloramphenicol, which was used as a positive control in these studies. researchgate.net

This compound demonstrates a clear inhibitory effect on nucleic acid synthesis, encompassing both DNA replication and transcription. researchgate.netnih.govfrontiersin.org This has been substantiated through assays that measure the uptake of specific radioactive precursors. researchgate.net

DNA Replication: A decrease in the incorporation of ¹⁴C-thymidine into DNA was observed in S. carnosus cells treated with this compound, indicating interference with the DNA replication process. researchgate.net

Transcription: Similarly, a reduction in the incorporation of ³H-uridine into RNA points to the inhibition of transcription, the process of creating RNA from a DNA template. researchgate.net

In these experiments, the effects were compared against positive controls ciprofloxacin (B1669076) (for DNA replication) and rifampicin (B610482) (for transcription). researchgate.net

A defining characteristic of this compound's mechanism is the lack of interference with cell wall biosynthesis. researchgate.netnih.govfrontiersin.org This distinguishes it from well-known lantibiotics like nisin, which primarily target Lipid II to inhibit peptidoglycan synthesis. illinois.edufrontiersin.org In studies using S. carnosus, the incorporation of ¹⁴C-N-acetyl-D-glucosamine, a precursor for cell wall synthesis, was not affected by the presence of this compound. researchgate.net This finding was in stark contrast to the effect of the positive control, vancomycin, which strongly inhibited the process. researchgate.net This confirms that this compound does not target the cell wall synthesis pathway. frontiersin.org

Table 1: Effect of this compound on Macromolecular Synthesis in S. carnosus

Cellular ProcessPrecursor MonitoredEffect of this compoundPositive Control Used
Fatty Acid Synthesis¹⁴C-acetic acidInhibitionIsoniazid
DNA Replication¹⁴C-thymidineInhibitionCiprofloxacin
RNA Transcription³H-uridineInhibitionRifampicin
Protein Translation¹⁴C-L-amino acidsInhibitionChloramphenicol
Cell Wall Synthesis¹⁴C-N-acetyl-D-glucosamineNo EffectVancomycin

Interference with DNA Replication and Transcription

Bacterial Stress Response and Signaling Pathways

The LiaRS two-component system in Bacillus subtilis is a well-established biosensor that is specifically induced by antibiotics that interfere with the bacterial cell wall lipid II cycle. researchgate.netnih.gov When B. subtilis was exposed to this compound in a disk diffusion assay designed to test for LiaRS induction, no response was observed. researchgate.netillinois.edu The bacterial colonies did not produce the characteristic blue color that indicates activation of the LiaRS reporter system. illinois.edu This result provides further conclusive evidence that this compound does not target Lipid II and its mechanism of action is distinct from that of cell wall-active antibiotics. researchgate.netfrontiersin.org

Upregulation of VraRS in Staphylococcus carnosus (Cell Envelope Stress)

This compound's interaction with the bacterial cell envelope, while not directly inhibiting cell wall biosynthesis, induces a significant stress response in certain bacteria. nih.govresearchgate.net In Staphylococcus carnosus, treatment with this compound leads to the upregulation of the VraRS two-component system (TCS). nih.govfrontiersin.orgnih.gov The VraRS system is a well-established regulatory pathway in staphylococci that senses and responds to cell envelope stress, particularly insults that interfere with peptidoglycan synthesis. researchgate.netresearchgate.netasm.org Its activation by this compound suggests that the peptide's activity, likely its disruption of the membrane, generates a signal indicative of damage to the cell envelope, prompting a defensive response from the bacterium. nih.govresearchgate.net

Interestingly, this response appears to be specific to certain bacterial species. For instance, while this compound activates VraRS in S. carnosus, it does not trigger the analogous LiaRS response system in Bacillus subtilis, which also serves to monitor cell envelope integrity. nih.govfrontiersin.orgnih.govplymouth.ac.uk This differential activation underscores the nuanced and species-dependent interactions of this compound with different bacterial cell envelopes. The induction of VraRS in S. carnosus is a key indicator of the cell envelope stress caused by the lantibiotic, even in the absence of direct interaction with cell wall synthesis precursors like Lipid II. nih.govresearchgate.netplymouth.ac.uk

Phenotypic Observations: Aggregation

A distinct phenotypic consequence of treating susceptible bacteria with this compound is the induction of cellular aggregation. nih.govfrontiersin.orgnih.gov Microscopic analysis has revealed that when bacterial cultures, including both Staphylococcus carnosus and Bacillus subtilis, are exposed to this compound, the cells tend to clump together, forming visible aggregates. nih.govfrontiersin.orgnih.govplymouth.ac.uk This phenomenon is observed alongside the peptide's bactericidal activity.

The aggregation is likely a result of the peptide's interaction with the cell surface. nih.gov A fluorescently labeled analog of this compound has been shown to localize on the surface of bacteria in a distinct punctate pattern. nih.govfrontiersin.org This binding to surface components could alter the physicochemical properties of the cell exterior, leading to increased cell-to-cell adhesion and subsequent aggregation. This observation provides a macroscopic clue to the peptide's interaction with the bacterial cell, complementing the molecular data on membrane disruption and stress response induction. nih.gov

Structure Activity Relationship Sar Studies

Role of Conserved Positively Charged Residues and Dehydroamino Acids

The bioactivity of Epilancin 15X is significantly influenced by its cationic nature and the presence of unsaturated amino acids. nih.govresearchgate.net The peptide contains eight positively charged amino acids, which likely facilitate electrostatic interactions with the negatively charged components of bacterial cell envelopes. researchgate.net SAR studies involving engineered analogs have demonstrated that these conserved positively charged residues are crucial for the compound's antimicrobial function. nih.govnih.gov

Structural FeatureResidues of NoteImportance for BioactivitySupporting Evidence
Positively Charged ResiduesLys10, Lys13, Arg17CrucialSubstitution with Alanine (B10760859) leads to reduction/loss of activity. researchgate.net
Dehydroamino AcidsDha, DhbImportantSubstitution with saturated amino acids moderately reduces potency. acs.orgresearchgate.net

Importance of the N-terminal Lactyl Moiety

This compound possesses an unusual N-terminal 2-hydroxypropionyl group, also known as a lactyl (Lac) moiety. nih.govfrontiersin.org This feature is a result of several biosynthetic steps, including the hydrolysis of an N-terminal dehydroalanine (B155165) to a pyruvyl (Pyr) group, which is then reduced to lactate (B86563). nih.govacs.org

A primary function of the N-terminal lactyl group is to confer stability against proteolytic degradation. nih.gov This moiety protects the peptide from attack by aminopeptidases, which would otherwise cleave the peptide from the N-terminus. acs.orgnih.gov Both pyruvyl and lactyl groups are known to protect lantibiotics from such enzymes. acs.orgnih.gov The enzymatic reduction of the pyruvyl group's ketone to form the lactyl moiety may further enhance stability by removing a potential site for nucleophilic attack in a biological environment. acs.orgnih.gov Studies have shown that a peptide mimicking the N-terminus of this compound with the lactyl group was resistant to degradation by aminopeptidase, whereas the same peptide without the lactyl group was not. nih.gov

While crucial for stability, the N-terminal lactyl group appears to play only a minor role in the direct antimicrobial activity of this compound. acs.org Structure-activity relationship studies have shown that this group is tolerant of changes. nih.govresearchgate.netnih.gov When an analog containing saturated N-terminal amino acids had its lactyl group replaced with a pyruvyl group, the resulting increase in IC50 was only slight (from 270 nM to 354 nM). acs.org This suggests that the N-terminal acyl group is more significant for improving peptide stability than for its bactericidal function. acs.orgnih.gov

Contribution to Proteolytic Stability

Significance of Lanthionine (B1674491) and Methyllanthionine Ring Topology

The defining structural features of lantibiotics are their thioether cross-links, which form lanthionine (Lan) and methyllanthionine (MeLan) rings. acs.orgacs.org this compound contains one lanthionine and two methyllanthionine bridges that create a specific three-dimensional topology essential for its function. nih.govrcsb.org The C-terminal B and C rings of this compound are structurally similar to the D and E rings of the well-studied lantibiotic nisin, which are known to be involved in membrane pore formation. researchgate.netnih.gov

Analog Generation and Characterization for SAR Investigations

To conduct detailed SAR investigations, researchers have successfully produced non-natural analogs of this compound. acs.orgacs.org These efforts have been crucial, as genetic manipulation of the producing organism, Staphylococcus epidermidis, has proven difficult. researchgate.net Two primary methods have been employed: solid-supported chemical synthesis and heterologous expression in Escherichia coli. acs.orgnih.govfrontiersin.org

Solid-supported chemical synthesis has enabled the creation of analogs with specific modifications, such as the substitution of dehydroamino acids, replacement of the N-terminal lactyl group, and truncation of the N-terminal tail. acs.orgnih.gov Another approach involves generating variants through recombinant expression in E. coli, where single residues, such as the positively charged amino acids, are substituted with alanine to test their importance. nih.govfrontiersin.org

These analogs are then purified and characterized to determine how the modifications affect antimicrobial activity, typically measured by minimum inhibitory concentration (MIC) or IC50 values. acs.orgfrontiersin.org The findings from these analog studies have been instrumental in mapping the functional roles of different parts of the this compound molecule. acs.orgnih.gov

Table 1: Antimicrobial Activity of this compound Analogs against S. carnosus TM300 acs.org
CompoundDescription of ModificationIC50 (nM)MIC (μM)Fold Change in Activity (vs. Native)
This compound (Native)Natural Product95 ± 9.60.250-
Analog 21N-terminal dehydro-residues replaced with saturated L-amino acids.270 ± 230.625~2.8x decrease
Analog 22Analog 21 with N-terminal Lactyl (Lac) group replaced by Pyruvyl (Pyr).354 ± 81.25~3.7x decrease
Analog 23Eight N-terminal residues removed (truncated).N/A12.5~50x decrease

Chemical Synthesis and Analog Generation

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of epilancin 15X analogs has been successfully accomplished using a solid-supported approach. figshare.comnih.gov Specifically, 9-Fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) has been the methodology of choice. acs.orgnih.gov This process was initiated on a preloaded Wang resin, which is a standard solid support for Fmoc-SPPS. acs.orgnih.gov To minimize intermolecular side reactions during the crucial cyclization steps, a resin with a low substitution level of 0.1 mmol/g was employed. acs.orgnih.gov The stepwise assembly of the peptide chain attached to this insoluble resin support is a foundational technique for producing complex peptides like this compound. asm.orgrsc.org

The general workflow of Fmoc-SPPS involves the sequential addition of amino acids, where the N-terminus of the incoming amino acid is protected by an Fmoc group. asm.org This group is removed by a base, typically piperidine, to allow for the coupling of the next amino acid in the sequence. asm.org This cyclical process is repeated until the full peptide chain is assembled. asm.org

Total Synthesis Strategies for Complex Lanthipeptides

The total synthesis of this compound analogs was envisioned as a solid-supported process to leverage the advantages of SPPS. acs.orgnih.gov The core of the strategy was the use of the aforementioned orthogonally protected (methyl)lanthionine building blocks. morressier.com This method circumvents the need for post-translational modification enzymes required in biological systems. acs.org

The synthesis strategy involves:

Assembly of the linear peptide chain on the solid support using standard Fmoc-SPPS.

Incorporation of the orthogonally protected Lan/MeLan building blocks at the appropriate positions.

Selective deprotection of one of the protecting groups on a (methyl)lanthionine residue.

On-resin cyclization via amide bond formation between the newly freed carboxylate of the Lan/MeLan residue and the N-terminus of that segment of the peptide. acs.orgnih.gov

Repetition of the selective deprotection and cyclization steps for each thioether ring.

Final cleavage of the completed peptide from the resin and removal of all remaining side-chain protecting groups. acs.org

This solid-phase approach has proven effective for producing complex lantibiotics and their analogs, as also demonstrated by the successful synthesis of molecules like lactocin S and lacticin 3147. acs.orgnih.gov

Synthesis of Non-Natural Analogues and Derivatives

A primary motivation for the chemical synthesis of this compound was to create non-natural analogues to investigate the role of its unique N-terminal modifications, particularly the D-lactyl moiety. acs.orgfigshare.comnih.gov At the time of the research, no other methods had successfully produced variants of this potent lantibiotic. acs.org

Evaluation of Synthetic Analogues for Biological Activity

The synthesized this compound analogues were evaluated for their antimicrobial activity and, in some cases, their ability to form pores in cell membranes. acs.orgfigshare.comnih.gov The biological activity was quantitatively assessed using liquid culture antimicrobial assays against the indicator strain Staphylococcus carnosus TM300. acs.orgnih.gov

The results were surprising: the substitution of the N-terminal D-lactyl group with either an acetyl or pyroglutamyl group resulted in only minor changes to the antimicrobial potency. acs.orgfigshare.comnih.gov The full-length analogues largely maintained the potent, nanomolar activity of the parent natural product. acs.orgnih.gov This finding suggests that the N-terminal lactyl group is not critical for antimicrobial activity but may play a role in enhancing peptide stability against degradation. acs.orgnih.gov

In contrast, the removal of the eight N-terminal residues led to a significant, approximately 100-fold increase in the minimum inhibitory concentration (MIC), indicating a substantial loss of potency. acs.orgnih.gov These results highlight the importance of the linear N-terminal region in enhancing the potency of this compound, possibly through binding to a biological target that is distinct from lipid II. acs.orgnih.gov The C-terminal ring system, which shares similarities with nisin, is believed to be responsible for the molecule's pore-forming activity. acs.orgnih.gov

Data Tables

Table 1: Synthesized Analogues of this compound and their Biological Activity

AnalogueModificationIndicator StrainMIC (nM)Fold Change vs. Native this compoundReference
Native this compound N-terminal D-Lactyl groupStaphylococcus carnosus TM3002.31.0 acs.org
Analogue 21 N-terminal Acetyl groupStaphylococcus carnosus TM3004.7~2 acs.org
Analogue 22 N-terminal PyroglutamylStaphylococcus carnosus TM3004.7~2 acs.org
Analogue 23 Truncated (lacks residues 1-8)Staphylococcus carnosus TM300250~109 acs.org

Heterologous Production and Bioengineering Approaches

Challenges in Recombinant Expression of Epilancin 15X in Heterologous Hosts (e.g., Escherichia coli)

The heterologous expression of this compound, particularly in Escherichia coli, has been met with several obstacles that have historically limited the production of the fully mature and active peptide. rsc.orgacs.org Early attempts to co-express the precursor peptide, ElxA, with the modification enzymes ElxB (dehydratase) and ElxC (cyclase) in E. coli resulted in a mixture of products with incomplete post-translational modifications. rsc.org Specifically, these efforts yielded peptides that were only partially dehydrated, with a range of one to five dehydration events instead of the required eight for the fully active form. rsc.org

One of the primary difficulties lies in the complexity of the post-translational modifications required to form mature this compound. researchgate.net These modifications include the dehydration of eight serine and threonine residues, the formation of three thioether cross-links (one lanthionine (B1674491) and two methyllanthionine bridges), the proteolytic removal of a leader peptide, and the final reduction of an N-terminal pyruvyl group to lactate (B86563). researchgate.netillinois.edunih.gov Achieving the correct sequence and completion of these enzymatic steps in a foreign host like E. coli has proven to be a significant challenge. rsc.orgasm.org

Furthermore, some of the biosynthetic enzymes, such as the protease ElxP, have shown toxicity to the E. coli host, leading to reduced cell growth after induction. nih.gov Another major issue is the formation of glutathione (B108866) adducts, where the abundant intracellular thiol-containing tripeptide glutathione reacts with the dehydroamino acid residues of the modified peptide. nih.govresearchgate.net This side reaction leads to undesirable, inactive byproducts and complicates the purification process. researchgate.net

ChallengeDescriptionImpact on Production
Incomplete Dehydration The dehydratase enzyme (ElxB) does not fully convert all serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine.Results in a heterogeneous mixture of partially active or inactive peptide variants. rsc.org
Enzyme Toxicity The protease ElxP, required for leader peptide removal, can be toxic to E. coli, inhibiting cell growth.Leads to lower overall biomass and reduced product yield. nih.gov
Glutathione Adduct Formation Dehydroamino acid residues in the modified peptide react with intracellular glutathione in E. coli.Forms inactive peptide-glutathione conjugates, reducing the yield of the desired product. nih.govresearchgate.net
Complex PTM Cascade Multiple, sequential enzymatic steps must occur correctly for full maturation.Difficulty in coordinating the expression and activity of all necessary biosynthetic enzymes in a heterologous system. researchgate.netillinois.edu

Optimization of Production Systems

To address the challenges of heterologous expression, researchers have developed several strategies to optimize the production of this compound in E. coli. These have primarily focused on ensuring complete dehydration and preventing unwanted side reactions.

A critical breakthrough in achieving complete dehydration of this compound was the recognition of the role of glutamyl-tRNA synthetase (GluRS) and its cognate tRNAGlu. nih.govrsc.org The dehydratase for class I lanthipeptides, such as ElxB, utilizes glutamyl-tRNAGlu as a co-substrate to activate the serine and threonine residues for dehydration. nih.govrsc.orgcore.ac.uk The process involves the glutamylation of the hydroxyl groups on these residues, followed by the elimination of glutamate (B1630785) to form dehydroamino acids. nih.govresearchgate.net

Initial low yields of fully modified this compound were attributed to the incompatibility or insufficient supply of the E. coli GluRS/tRNAGlu system for the needs of the S. epidermidis dehydratase ElxB. rsc.org To overcome this, a new expression system was developed that involves the co-expression of the GluRS and tRNAGlu pair from the native producer, S. epidermidis, within the E. coli host. nih.govresearchgate.net By using an engineered pEVOL vector containing the genes for the native GluRS and tRNAGlu, researchers were able to produce the fully eight-fold dehydrated this compound as the major product. rsc.orgnih.gov This demonstrated that the timing and quantity of the correct GluRS/tRNAGlu pair are crucial for the successful heterologous production of fully modified class I lanthipeptides. rsc.org

The formation of glutathione (GSH) adducts on the electrophilic dehydroamino acid residues is a common problem in the heterologous production of lanthipeptides in E. coli. nih.govresearchgate.net This non-enzymatic reaction reduces the yield of the active peptide. researchgate.net A novel strategy to counteract this involves the use of LanC-like (LanCL) enzymes. nih.govrsc.org While LanCL enzymes in eukaryotes are known to catalyze the addition of glutathione to proteins, research has shown that they can also catalyze the reverse reaction. nih.govresearchgate.net

By co-expressing LanCL enzymes, it is possible to remove the undesired GSH adducts from the modified peptides. nih.govrsc.org This enzymatic deglutathionylation has been demonstrated to work on peptides containing lanthionine, effectively reversing the side reaction and increasing the yield of the correctly modified this compound. nih.gov This approach represents a significant advance in synthetic biology for the production of lanthipeptides. nih.govrsc.org

Role of Glutamyl-tRNA Synthetase (GluRS) and tRNA^Glu Pair in Dehydration

Engineering of Biosynthetic Machinery for Enhanced Yields or Modified Products

The understanding of the this compound biosynthetic pathway opens avenues for bioengineering to enhance production yields and create novel peptide analogs with potentially improved properties. nih.govfrontiersin.orgillinois.edu The modular nature of lanthipeptide biosynthesis, where separate enzymes are responsible for dehydration, cyclization, and other modifications, makes the system amenable to engineering. oup.com

Engineering efforts can involve modifying the biosynthetic enzymes themselves or the precursor peptide sequence. nih.govannualreviews.org For example, the substrate promiscuity of some lanthipeptide modification enzymes has been exploited to produce a variety of peptide analogs. oup.comannualreviews.org By introducing changes in the ElxA precursor peptide sequence, it is possible to generate this compound variants. frontiersin.org Structure-activity relationship studies using such engineered analogs have provided insights into the functional importance of specific residues, showing that conserved positively charged residues and dehydroamino acids are critical for bioactivity, while the N-terminal lactyl group is more tolerant to changes. frontiersin.orgnih.gov

Furthermore, the development of robust heterologous expression platforms, like the pEVOL system, not only increases the yield of the wild-type peptide but also facilitates the production and screening of engineered variants. rsc.orgnih.gov These bioengineering strategies are crucial for exploring the therapeutic potential of this compound and developing new antimicrobial agents. nih.govannualreviews.org

Advanced Analytical Methodologies for Research

Mass Spectrometry for Peptide Characterization and Purity Assessment

Mass spectrometry stands as a cornerstone technique for the characterization and purity assessment of Epilancin 15X and its analogues. Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are routinely utilized to determine the precise molecular weight of the peptide, confirming its identity and the successful incorporation of post-translational modifications. researchgate.netnih.gov

Researchers have extensively used MALDI-TOF MS to analyze the products of heterologous expression and in vitro modification reactions, verifying the molecular mass of this compound and its variants. nih.govfrontiersin.org For instance, the calculated monoisotopic mass of this compound is 3172.6977 Da, and ESI-MS analysis has yielded a mass of 3172.6817 Da, confirming the peptide's composition. researchgate.net Furthermore, mass spectrometry is crucial for assessing the purity of this compound preparations, often in conjunction with reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govrsc.org This combination allows for the separation of the target peptide from impurities, with subsequent mass analysis confirming the identity of the collected fractions. bbk.ac.uk

Analytical TechniqueApplication in this compound ResearchKey Findings
MALDI-TOF MS Characterization of purified this compound and its engineered analogues. nih.govfrontiersin.orgConfirmed the molecular weight of wild-type and mutant forms of this compound, aiding in structure-activity relationship studies. nih.govnih.gov
ESI-MS High-resolution mass determination and analysis of proteolytic digestion products. researchgate.netProvided precise mass data for this compound and was used to analyze the stability of the peptide against aminopeptidases. researchgate.net
Tandem MS (MS/MS) Elucidation of the primary structure, including the sequence and ring topology of the lanthionine (B1674491) bridges. researchgate.netnih.govInstrumental in the initial structural characterization of this compound, revealing its complex, cross-linked nature. nih.govunivr.it

Spectroscopic Techniques for Structural Integrity and Conformational Studies

Spectroscopic methods are indispensable for probing the three-dimensional structure and conformational dynamics of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for elucidating the complete 3D structure of this lantibiotic in solution. nih.govunivr.itresearchgate.net These studies have revealed the intricate fold of the peptide, including the stereochemistry of its unusual amino acids and the connectivity of its three lanthionine rings. nih.govresearchgate.net The resulting structural models provide a critical framework for understanding its mechanism of action. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful technique employed to investigate the conformational properties of this compound. uu.nlnih.govuu.nl CD is particularly sensitive to the secondary structure of peptides and can be used to monitor conformational changes upon interaction with membrane mimetics or potential cellular targets. univr.itnih.gov For example, CD-based experiments have been used to study the interaction between this compound and Lipid II, a key component of the bacterial cell wall synthesis machinery. nih.gov While Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for studying peptide secondary structure and interaction with lipids, specific detailed studies on this compound using this technique are not as prominently documented in the reviewed literature. researchgate.netinnovatechlabs.comupc.edu

Spectroscopic TechniqueApplication in this compound ResearchKey Insights
NMR Spectroscopy Determination of the three-dimensional solution structure. nih.govunivr.itresearchgate.netRevealed the detailed atomic-level architecture, including the thioether bridge topology and the overall fold of the peptide. nih.govresearchgate.net
Circular Dichroism (CD) Analysis of secondary structure and conformational changes upon binding to targets. uu.nlnih.govConfirmed interactions with potential binding partners like Lipid II by detecting changes in the peptide's conformation. nih.gov

High-Resolution Microscopy for Cellular Interaction Visualization

Visualizing the interaction of this compound with bacterial cells is crucial for understanding its antimicrobial mechanism. High-resolution microscopy techniques provide direct evidence of the peptide's localization and its effects on cell morphology. Super-resolution Airyscan confocal laser-scanning microscopy (CLSM) has been used to image fluorescently-labeled this compound interacting with bacteria such as Bacillus subtilis and Staphylococcus carnosus. nih.govnih.gov These studies have shown that the peptide localizes on the bacterial cell surface in a punctate pattern and can induce cell aggregation. nih.govnih.gov

More advanced techniques like cryo-electron tomography (cryo-ET) have been employed to investigate the ultrastructural changes in bacteria upon treatment with epilancins. nih.govthermofisher.com For a related epilancin, A37, cryo-ET revealed the formation of intracellular membrane vesicles that were heavily loaded with the compound, suggesting a novel mechanism of action previously unknown for lantibiotics. plos.org While not yet specifically reported for this compound, Atomic Force Microscopy (AFM) is a powerful tool for studying the surface architecture of bacterial cells and how it is affected by antimicrobial peptides at the nanoscale, representing a potential avenue for future research. uu.nlinnovatechlabs.comupc.edu

Microscopy TechniqueApplication in this compound ResearchKey Observations
Confocal Laser Scanning Microscopy (CLSM) Visualization of fluorescently-labeled this compound on bacterial cells. nih.govnih.govShowed localization of the peptide on the cell surface and induction of a cell aggregation phenotype. nih.gov
Cryo-Electron Tomography (Cryo-ET) Investigation of nanoscale architectural changes in bacterial cells treated with related epilancins. nih.govplos.orgRevealed the formation of intracellular vesicles filled with the epilancin, suggesting a unique mode of action. plos.org

Biochemical Assays for Enzyme Activity and Substrate Specificity

Biochemical assays are fundamental to understanding the biosynthesis of this compound and its effects on bacterial metabolic pathways. The activities of the enzymes involved in its post-translational modification, such as the peptidase ElxP and the oxidoreductase ElxO, have been characterized through in vitro assays. nih.govnih.govacs.org For instance, the activity of ElxO, which catalyzes the final reduction step to form the N-terminal lactyl moiety, was confirmed by incubating the purified enzyme with a synthetic pyruvyl-containing peptide and NADPH, and monitoring the reaction by UV spectrophotometry and LC-MS. nih.govillinois.edu

Furthermore, biochemical assays have been employed to investigate the substrate specificity of these enzymes. nih.govacs.org Studies on ElxP revealed that it recognizes a specific amino acid sequence near the cleavage site of the precursor peptide, ElxA. nih.gov Assays measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and fatty acid synthesis have been used to determine the downstream cellular effects of this compound treatment. frontiersin.orgnih.gov These experiments have shown that this compound negatively impacts these synthesis pathways without directly inhibiting cell wall biosynthesis. frontiersin.org

Assay TypeEnzyme/Process StudiedFindings
Enzyme Activity Assay (UV-Vis, LC-MS) ElxO (oxidoreductase), ElxP (peptidase) nih.govacs.orgillinois.eduConfirmed the NADPH-dependent reductase activity of ElxO and the proteolytic activity of ElxP in the maturation of this compound. nih.govnih.gov
Substrate Specificity Assay ElxP, ElxO nih.govillinois.eduDetermined the recognition motifs for ElxP and the range of substrates tolerated by ElxO. nih.govillinois.edu
Macromolecular Synthesis Assay DNA, RNA, protein, and fatty acid biosynthesis in bacteria. frontiersin.orgDemonstrated that this compound treatment inhibits these essential cellular processes. frontiersin.org

Gene Expression Profiling Techniques (e.g., RNAseq)

Gene expression profiling techniques, particularly RNA sequencing (RNA-seq), provide a global view of the bacterial response to this compound exposure. By comparing the transcriptomes of treated and untreated cells, researchers can identify which genes and pathways are up- or downregulated, offering clues about the peptide's mechanism of action and the cell's stress response. frontiersin.orgnih.gov

In a study on Staphylococcus carnosus, RNA-seq analysis following treatment with this compound revealed the upregulation of the VraRS two-component system, which is known to respond to cell envelope stress. frontiersin.org Interestingly, in Bacillus subtilis, this compound did not trigger the LiaRS system, another well-known cell envelope stress response system, which distinguishes its mode of action from that of other antibiotics like nisin. frontiersin.orgresearchgate.net These gene expression studies are critical for placing the effects of this compound within the broader context of bacterial physiology and stress response networks. plos.org

TechniqueOrganism StudiedKey Gene/Pathway Regulation
RNA-seq Staphylococcus carnosus frontiersin.orgUpregulation of the VraRS two-component system, indicating a response to cell envelope stress. frontiersin.org
Reporter Gene Assay (LiaRS response) Bacillus subtilis frontiersin.orgresearchgate.netNo significant induction of the LiaRS system, suggesting a mechanism distinct from certain cell wall-targeting antibiotics. frontiersin.org

Ecological and Microbiological Context

Role of Staphylococcus epidermidis 15X154 in Microbiota

Staphylococcus epidermidis is a common and generally harmless bacterium found on human skin and mucous membranes. frontiersin.orgfrontiersin.org It is considered a key member of a healthy skin microbiota, contributing to the defense against pathogenic microbes, modulating the immune system, and aiding in wound repair. frontiersin.org The strain S. epidermidis 15X154, the producer of Epilancin 15X, is a part of this complex microbial landscape. frontiersin.orgnih.gov

The production of bacteriocins, such as this compound, is a key strategy employed by bacteria like S. epidermidis to compete with other microbes and maintain their niche within the host's flora. plos.orgdzif.de In fact, a large majority of Staphylococcus strains isolated from the nasal passages have been found to produce antimicrobial substances. plos.org S. epidermidis, in particular, is a frequent producer of these compounds. plos.org These bacteriocins can have a narrow spectrum of activity, targeting specific competitors. dzif.de For instance, some S. epidermidis strains produce bacteriocins that are effective against Staphylococcus aureus, a bacterium that can be pathogenic. nih.govmdpi.com This targeted inhibition helps to maintain a balanced and healthy microbiota. microbiomepost.combiocodexmicrobiotainstitute.com

S. epidermidis can also influence the host's innate immune response. frontiersin.org It can stimulate skin cells to produce antimicrobial peptides, which further helps to control the growth of pathogenic bacteria. frontiersin.orgmicrobiomepost.combiocodexmicrobiotainstitute.com This symbiotic relationship highlights the important role of commensal bacteria like S. epidermidis 15X154 in maintaining a healthy microbial ecosystem on the skin and in the nose. microbiomepost.combiocodexmicrobiotainstitute.com

Potential Ecological Impact on Microbial Communities

The production of lantibiotics like this compound can have a significant impact on the composition and dynamics of microbial communities. biorxiv.orgnih.gov These antimicrobial peptides can inhibit the growth of competing bacteria, thereby shaping the local microbiome. dzif.denih.gov The activity of this compound is directed against a subset of Gram-positive bacteria. frontiersin.org

The introduction of a lantibiotic-producing bacterium can alter the balance of a microbial community. biorxiv.org For example, the presence of lantibiotic-producing bacteria in the gut has been shown to prevent the recolonization of a wide range of commensal species after antibiotic-induced disruption. biorxiv.org This suggests that the targeted antimicrobial activity of compounds like this compound can lead to significant shifts in the microbial landscape. biorxiv.org

The ecological role of epilancins is thought to be related to competition between different bacterial species. nih.gov For example, the epilancin A37, which is similar to this compound, is produced by S. epidermidis and specifically targets corynebacteria, which are major competitors on the skin. dzif.denih.gov This specificity allows S. epidermidis to gain a competitive advantage in its environment. dzif.de

The table below summarizes the antimicrobial activity of this compound against various bacterial strains, illustrating its potential to influence microbial community structure.

Indicator StrainActivity
Staphylococcus carnosusBactericidal
Bacillus subtilisBactericidal
Staphylococcus simulansBacteriostatic
Micrococcus flavusBacteriostatic
Bacillus megateriumBactericidal
Methicillin-resistant S. aureus (MRSA)Active
Vancomycin-resistant Enterococci (VRE)Active
This table is compiled from information found in multiple sources. frontiersin.orgresearchgate.net

Evolutionary Conservation of Epilancin Biosynthetic Gene Clusters

The ability to produce this compound is encoded in a specific set of genes known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net The BGC for this compound, designated as the elx cluster, contains genes responsible for producing the precursor peptide, modifying it into its active form, and providing immunity to the producing cell. nih.govresearchgate.net

The BGCs for epilancins are found in various species of staphylococci, including S. epidermidis, S. warneri, and S. hominis. nih.gov The gene clusters for this compound, Epilancin K7, and Epilancin A37 show a high degree of similarity, suggesting a common evolutionary origin. nih.govnih.gov For instance, the proteins encoded by the genes in the BGCs of strains A37, 15X, and K7 share 42%-82% sequence homology. nih.govresearchgate.net

The distribution of these BGCs among different staphylococcal species does not follow a species-specific pattern, which suggests that these gene clusters have been transferred between different species through horizontal gene transfer. nih.gov This movement of genetic material allows for the rapid dissemination of advantageous traits, such as the ability to produce antimicrobial compounds. The evolutionary relationships between lantibiotics can also be seen in the structural similarities of the peptides themselves, with some sharing common structural elements. annualreviews.org

The table below details the genes within the this compound biosynthetic gene cluster and their putative functions.

GenePutative Function
elxAPrecursor peptide
elxBDehydratase
elxCCyclase
elxPProtease
elxONADPH-dependent oxidoreductase
elxTTransporter
elxI1, elxI2, elxI3Immunity proteins
This table is based on information from Velásquez et al., 2011. nih.govresearchgate.net

Future Research Directions

Elucidation of Putative Novel Biological Targets Beyond Membrane Disruption

While membrane disruption is a key feature of Epilancin 15X's bactericidal activity, recent studies suggest a more complex mechanism of action involving other cellular processes. nih.govillinois.edu Future research will likely focus on identifying specific intracellular targets to provide a more complete picture of its antimicrobial effects.

Research has shown that this compound treatment negatively impacts several crucial biosynthetic pathways in target bacteria, including fatty acid synthesis, RNA translation, and DNA replication and transcription. nih.govresearchgate.netnih.gov However, it does not appear to affect cell wall biosynthesis, a common target for many antibiotics. nih.govresearchgate.netnih.gov This indicates that this compound may interact with specific enzymes or regulatory components within these pathways. The observation that this compound does not bind to Lipid II, a key target for lantibiotics like nisin, further supports the existence of alternative targets. illinois.edunih.govacs.org

Future investigations will likely employ techniques such as affinity chromatography with labeled this compound to pull down interacting proteins from bacterial lysates. Subsequent identification of these proteins by mass spectrometry could reveal novel binding partners. Additionally, studying bacterial mutants that exhibit resistance to this compound may help pinpoint the specific genes and corresponding proteins that are its direct targets. illinois.edu Understanding these alternative targets could pave the way for the development of new antimicrobial agents with novel mechanisms of action, a critical step in combating antibiotic resistance. nih.govfrontiersin.org

Exploration of Alternative Biosynthetic Pathways and Tailoring Enzymes

The biosynthesis of this compound involves a series of post-translational modifications orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC). researchgate.netnih.gov The known BGC for this compound includes genes such as elxABCOP. frontiersin.orgresearchgate.net

The functions of some of these tailoring enzymes have been characterized:

ElxB : A dehydratase responsible for converting serine and threonine residues in the precursor peptide (ElxA) into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgresearchgate.net

ElxC : A cyclase that catalyzes the formation of the characteristic lanthionine (B1674491) and methyllanthionine thioether bridges. frontiersin.orgresearchgate.net

ElxP : A protease that cleaves the leader peptide from the modified precursor. nih.govacs.org

ElxO : An NADPH-dependent oxidoreductase that reduces the N-terminal pyruvate (B1213749) (formed after leader peptide cleavage and hydrolysis) to a lactate (B86563) group. nih.govacs.organnualreviews.org

Future research could explore the possibility of alternative or uncharacterized biosynthetic pathways in other Epilancin-producing strains. Genome mining of various Staphylococcus species may reveal variations in the epilancin BGC, potentially uncovering novel tailoring enzymes with different specificities or efficiencies. nih.gov Understanding the full repertoire of these enzymes could enable the bioengineering of new Epilancin variants with altered structures and activities.

Enzyme Function in this compound Biosynthesis
ElxAPrecursor peptide
ElxBDehydration of Ser/Thr residues
ElxCFormation of thioether bridges (cyclization)
ElxPCleavage of the leader peptide
ElxOReduction of N-terminal pyruvate to lactate

Rational Design of this compound Derivatives with Tailored Bioactivities

The unique structure of this compound offers a scaffold for the rational design of derivatives with improved properties, such as enhanced activity, greater stability, or a broader spectrum of action. frontiersin.orgfrontiersin.org Structure-activity relationship (SAR) studies have provided initial insights into which parts of the molecule are crucial for its function.

Key findings from SAR studies include:

Positively Charged Residues : These are important for the antimicrobial activity of this compound. nih.govresearchgate.netnih.gov

Dehydroamino Acids : These residues also play a significant role in the bioactivity of the compound. nih.govresearchgate.netnih.gov

N-terminal Lactyl Group : This part of the molecule is tolerant of changes, suggesting it could be a site for modification to introduce new functionalities without compromising core activity. nih.govresearchgate.netnih.gov The lactate group has been shown to confer stability against proteolytic degradation by aminopeptidases. nih.gov

Future efforts in rational design will likely involve the chemical synthesis of various this compound analogues with specific modifications. nih.govfrontiersin.orgfrontiersin.org For instance, altering the charge or hydrophobicity of the peptide could modulate its interaction with bacterial membranes. The creation of chimeric peptides, combining domains from this compound with those of other lantibiotics like nisin, has also been explored as a strategy to generate novel activities. tandfonline.com These bioengineering approaches, coupled with computational modeling, will be instrumental in designing the next generation of lantibiotic therapeutics. frontiersin.org

Development of Advanced Heterologous Expression Systems for Enhanced Production

The production of this compound in its native producer, Staphylococcus epidermidis, can be challenging to scale up for industrial and therapeutic purposes. nih.gov Therefore, the development of efficient heterologous expression systems is a critical area of future research. Escherichia coli is a commonly used host for this purpose, but challenges remain in achieving the correct post-translational modifications. core.ac.uknih.gov

Attempts to produce fully-dehydrated, active this compound in E. coli have met with mixed success. nih.gov A significant breakthrough has been the development of a new expression platform utilizing the pEVOL vector. nih.govrsc.orgresearchgate.net This system co-expresses the glutamyl-tRNA synthetase (GluRS) and tRNAGlu from the native producer, which has been shown to significantly improve the production of the fully modified peptide. nih.govrsc.org

Future research will likely focus on further optimizing these expression systems. This could involve:

Engineering the host strain to better support the activity of the tailoring enzymes.

Refining the expression vectors and culture conditions to maximize yield.

Exploring other heterologous hosts, such as Bacillus subtilis or yeast, which may offer advantages for the production of complex peptides like this compound.

Overcoming the bottleneck of production is essential for enabling the large-scale studies and potential clinical development of this compound and its derivatives.

In-depth Studies of this compound Resistance Mechanisms in Target Organisms

As with any antimicrobial agent, the potential for bacteria to develop resistance to this compound is a concern. While widespread resistance has not been reported, understanding the potential mechanisms is crucial for its long-term viability as a therapeutic. nih.gov

General bacterial resistance mechanisms include:

Efflux pumps : Actively transport the antibiotic out of the cell. reactgroup.org

Target modification : Altering the cellular component that the antibiotic binds to. reactgroup.org

Enzymatic degradation : Production of enzymes that inactivate the antibiotic. reactgroup.org

Decreased membrane permeability : Changes to the cell envelope that prevent the antibiotic from entering. reactgroup.org

In the context of this compound, it has been observed that its treatment of Staphylococcus carnosus leads to the upregulation of the VraRS two-component system. nih.govresearchgate.netnih.gov VraRS is a known cell wall stress response system in staphylococci and is implicated in resistance to cell wall-active antibiotics. While this compound does not directly target cell wall synthesis, its membrane-disrupting activity may trigger this stress response.

Future research should focus on generating and characterizing this compound-resistant mutants to identify the specific genetic changes that confer resistance. illinois.edu This could involve whole-genome sequencing of resistant strains to identify mutations in genes related to cell membrane composition, efflux pumps, or other potential targets. A thorough understanding of these resistance mechanisms will be vital for developing strategies to mitigate their emergence and spread, ensuring the continued efficacy of this compound.

Q & A

Q. What experimental methodologies are commonly employed to study the membrane interactions of Epilancin 15X?

Researchers use minimum inhibitory concentration (MIC) assays to determine antimicrobial potency, circular dichroism (CD) spectroscopy to analyze structural changes in the peptide upon lipid interaction (e.g., with CDP-DAG or Lipid II), and membrane depolarization assays to measure disruption of bacterial membrane potential. For example, MIC values for Staphylococcus simulans dropped from 500 nM to 100 nM after removing TFA contaminants during purification . Additionally, radioactive isotope incorporation assays (e.g., ³H-labeled thymidine for DNA synthesis) are used to assess macromolecular synthesis inhibition .

Q. What are the critical structural features of this compound necessary for its antimicrobial activity?

Key features include conserved positively charged residues (e.g., lysine, arginine) for membrane targeting, dehydrated amino acids (e.g., dehydroalanine) that enhance stability, and the N-terminal D-lactate group , which confers resistance to proteolytic degradation. Surprisingly, substitutions in the N-terminal lactate moiety (e.g., replacing it with a hydroxyl group) only modestly reduce activity, suggesting other regions dominate functionality .

Q. How does the presence of TFA in HPLC-purified this compound affect its bioactivity?

Residual trifluoroacetic acid (TFA) from reverse-phase HPLC purification can reduce antimicrobial potency by 5-fold. For instance, MIC values for S. simulans increased from 100 nM (TFA-free) to 500 nM (TFA-contaminated). Mitigation strategies include lyophilization or ion-exchange chromatography to remove TFA .

Q. What are the key considerations for ensuring reproducibility in experiments involving this compound?

Reproducibility requires strict adherence to purification protocols (e.g., TFA removal), standardized buffer conditions (e.g., 20 mM HEPES, pH 7.4), and validated assay parameters (e.g., consistent bacterial growth phases). Raw data, such as MIC tables and CD spectra, should be archived in supplementary materials per journal guidelines .

Advanced Research Questions

Q. How do N-terminal post-translational modifications influence the antimicrobial activity of this compound?

Solid-phase chemical synthesis of analogues revealed that substitutions in the N-terminal D-lactate group (e.g., replacing it with L-lactate or hydroxyl groups) caused only minor reductions in pore-forming ability and MIC values. This suggests the N-terminal moiety is less critical than previously hypothesized, with hydrophobic core regions playing a dominant role in membrane interaction .

Q. How can researchers resolve contradictions in proposed targets of this compound, such as Lipid II versus CDP-DAG?

Discrepancies arise from conflicting evidence:

  • Lipid II interaction : CD spectroscopy confirmed structural changes in this compound upon Lipid II binding, but no membrane permeabilization was observed .
  • CDP-DAG interaction : this compound binds CDP-DAG, a precursor in phospholipid biosynthesis, inducing conformational changes . To resolve this, genetic knockout models (e.g., Bacillus subtilis TagO mutants lacking wall teichoic acid precursors) and antagonism assays (e.g., co-incubation with Lipid II or CDP-DAG) can clarify target specificity .

Q. What strategies are recommended for designing analogues of this compound to probe structure-activity relationships?

  • Chemical synthesis : Solid-phase peptide synthesis allows systematic substitution of residues (e.g., replacing Dha with Val) .
  • Biosynthetic engineering : Heterologous expression in Escherichia coli enables in vivo modification of the elanA gene cluster to produce variants .
  • In vitro reconstitution : Purified enzymes (e.g., LanM dehydratase) can modify synthetic peptides to introduce lanthionine bridges .

Q. What in vitro and in vivo models are most effective for studying this compound’s inhibition of macromolecular synthesis?

  • In vitro : Liposome-based assays with fluorescent probes (e.g., carboxyfluorescein leakage) quantify membrane disruption .
  • In vivo : Radioactive isotope tracing in Staphylococcus carnosus monitors inhibition of ³H-thymidine (DNA), ³H-uridine (RNA), and ¹⁴C-leucine (protein) incorporation .
  • Genetic models : B. subtilis mutants (e.g., LiaRS or VraRS knockouts) reveal stress response pathways activated by this compound .

Q. How can computational modeling complement experimental approaches in elucidating this compound’s mode of action?

Molecular dynamics simulations can predict peptide-lipid interactions (e.g., with Lipid II or CDP-DAG) and identify critical residues for mutagenesis studies. For example, simulations of this compound in a phosphatidylglycerol bilayer could validate its preference for anionic membranes .

Q. What are the implications of this compound’s interaction with pyrophosphate-containing molecules for antibiotic development?

this compound’s affinity for pyrophosphates (e.g., CDP-DAG) suggests a novel mechanism distinct from nisin or daptomycin. Targeting conserved lipid precursors could reduce resistance evolution. However, toxicity screens are needed to assess selectivity for bacterial over mammalian membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.